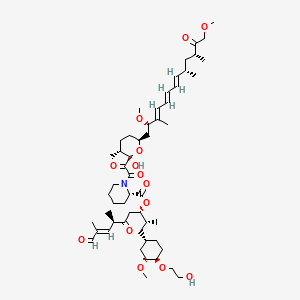
Everolimus Ring-Opening Impurity
描述
Everolimus Ring-Opening Impurity is a derivative of Everolimus, a semi-synthetic compound originally derived from Sirolimus. Everolimus is widely used as an immunosuppressant and anticancer agent. The ring-opening impurity of Everolimus is a byproduct formed during the synthesis or degradation of Everolimus. This impurity is significant in pharmaceutical research as it helps in understanding the stability and purity of Everolimus formulations .
准备方法
The preparation of Everolimus Ring-Opening Impurity involves the degradation of Everolimus under specific conditions. One common method includes the reaction of Everolimus with appropriate reagents under controlled conditions to induce ring-opening. This process can be carried out using various solvents and catalysts to achieve the desired impurity .
In industrial production, the synthesis of Everolimus and its impurities, including the ring-opening impurity, is often performed using solvent-free conditions. This involves reacting Sirolimus with specific side chains in a stepwise manner, followed by purification and characterization of the resulting impurities .
化学反应分析
Everolimus Ring-Opening Impurity undergoes several types of chemical reactions, including:
Oxidation: The impurity can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The impurity can undergo substitution reactions where functional groups are replaced by other groups using appropriate reagents.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
Everolimus Ring-Opening Impurity has several applications in scientific research:
Chemistry: It is used to study the stability and degradation pathways of Everolimus, helping in the development of more stable formulations.
Biology: The impurity is used in biological studies to understand its effects on cellular processes and its potential toxicity.
Medicine: Research on this impurity aids in ensuring the safety and efficacy of Everolimus-based medications by identifying and quantifying impurities.
Industry: In the pharmaceutical industry, the impurity is used in quality control and method validation to ensure the purity of Everolimus products
作用机制
The mechanism of action of Everolimus Ring-Opening Impurity is similar to that of Everolimus. It binds to its protein receptor FKBP12, which directly interacts with the mammalian target of rapamycin complex 1 (mTORC1). This interaction inhibits the downstream signaling of mTORC1, leading to the inhibition of cell growth and proliferation. The impurity may also affect other molecular targets and pathways involved in cellular metabolism and immune response .
相似化合物的比较
Everolimus Ring-Opening Impurity can be compared with other similar compounds such as:
Sirolimus: The parent compound from which Everolimus is derived. Sirolimus also acts as an mTOR inhibitor but has different pharmacokinetic properties.
Desmethyl Everolimus: Another impurity of Everolimus, which lacks a methyl group compared to the parent compound.
OXO-Everolimus: A derivative of Everolimus with an additional oxygen atom.
The uniqueness of this compound lies in its specific structural modifications resulting from the ring-opening process, which can influence its chemical and biological properties .
属性
IUPAC Name |
[(E,2R,3S,6R)-1-[(1S,3R,4R)-4-(2-hydroxyethoxy)-3-methoxycyclohexyl]-2,6,8-trimethyl-5,9-dioxonon-7-en-3-yl] (2S)-1-[2-[(2R,3R,6S)-6-[(2S,3E,5E,7E,9S,11R)-2,13-dimethoxy-3,9,11-trimethyl-12-oxotrideca-3,5,7-trienyl]-2-hydroxy-3-methyloxan-2-yl]-2-oxoacetyl]piperidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H83NO14/c1-34(26-38(5)45(58)33-63-8)16-12-11-13-17-36(3)47(64-9)30-42-21-19-40(7)53(62,68-42)50(59)51(60)54-23-15-14-18-43(54)52(61)67-48(31-44(57)37(4)27-35(2)32-56)39(6)28-41-20-22-46(66-25-24-55)49(29-41)65-10/h11-13,16-17,27,32,34,37-43,46-49,55,62H,14-15,18-26,28-31,33H2,1-10H3/b13-11+,16-12+,35-27+,36-17+/t34-,37-,38-,39-,40-,41+,42+,43+,46-,47+,48+,49-,53-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYZQBWTMLODNQ-CTQWDHTPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(OC1(C(=O)C(=O)N2CCCCC2C(=O)OC(CC(=O)C(C)C=C(C)C=O)C(C)CC3CCC(C(C3)OC)OCCO)O)CC(C(=CC=CC=CC(C)CC(C)C(=O)COC)C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@H](O[C@]1(C(=O)C(=O)N2CCCC[C@H]2C(=O)O[C@@H](CC(=O)[C@H](C)/C=C(\C)/C=O)[C@H](C)C[C@@H]3CC[C@H]([C@@H](C3)OC)OCCO)O)C[C@@H](/C(=C/C=C/C=C/[C@@H](C)C[C@@H](C)C(=O)COC)/C)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H83NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
958.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


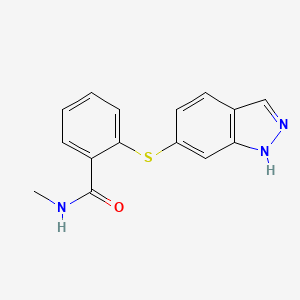
![2,2'-[5-(4H-1,2,4-triazol-4-ylmethyl)-1,3-phenylene]bis(2-methylpropanenitrile)](/img/structure/B601021.png)
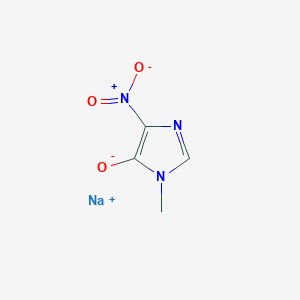
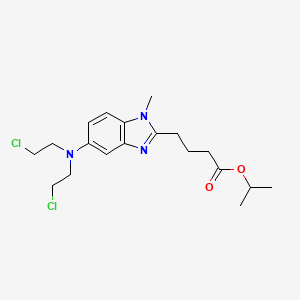
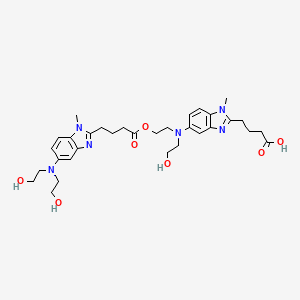



![5-[(2-CHLOROETHYL)(2-HYDROXYETHYL)AMINO]-1-METHYL-1H-BENZIMIDAZOLE-2-BUTANOIC ACID](/img/structure/B601033.png)
![4-(1-Methyl-5-morpholino-1H-benzo[d]imidazol-2-yl)butanoic acid](/img/structure/B601034.png)
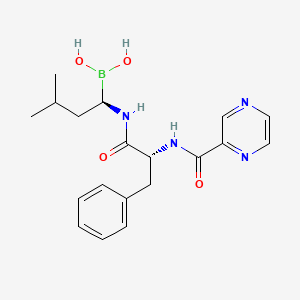
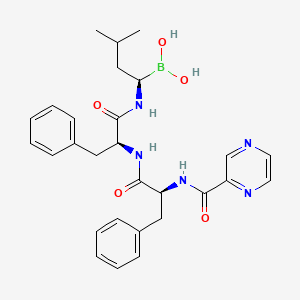
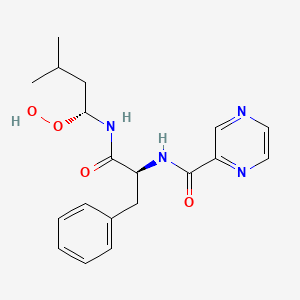
![[(1S)-3-methyl-1-[[(2R)-3-phenyl-2-(pyrazine-2-carbonylamino)propanoyl]amino]butyl]boronic acid](/img/structure/B601040.png)
